![molecular formula C12H9N3O B2954595 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 161922-05-0](/img/structure/B2954595.png)

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

Übersicht

Beschreibung

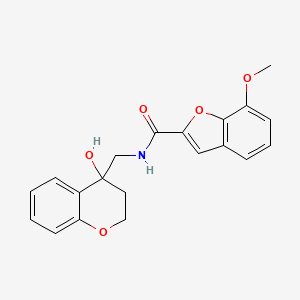

“1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a pyridine ring attached to a benzimidazole ring. This unique structure contributes to its versatility and potential for various applications .Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one” are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Compounds related to 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one have been synthesized and characterized, highlighting their importance in the field of synthetic and structural chemistry. For example, N-alkylation techniques have been utilized for the synthesis of structurally related compounds, with their molecular and spectroscopic features characterized through IR, NMR, and UV-vis spectroscopy, supported by quantum chemical calculations (Özdemir, Dayan, & Demirmen, 2016).

Novel Synthetic Routes

Research has demonstrated efficient synthetic routes to create derivatives of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, employing three-component reactions that underscore the versatility of this scaffold in organic synthesis. These methods allow for the generation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Functionalization Reactions

Functionalization reactions of related compounds have been thoroughly investigated, offering insights into the reactivity and potential applications of these compounds in medicinal chemistry and beyond. Experimental and theoretical studies have explored the mechanisms of these reactions, further expanding the utility of this chemical framework (Yıldırım, Kandemirli, & Demir, 2005).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, closely related to the core structure of interest, has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes. This discovery opens up new avenues for research in coordination chemistry and organometallic chemistry, demonstrating the structural and functional versatility of this scaffold (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Coordination Compounds and Photoluminescent Properties

The synthesis and characterization of coordination compounds based on derivatives of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one have been explored, revealing their potential in materials science, particularly in the development of new photoluminescent materials. This research highlights the diverse applications of these compounds beyond their traditional use in organic synthesis (Li, Ni, & Yong, 2018).

Zukünftige Richtungen

Given the potential of imidazo[1,5-a]pyridine derivatives in various research areas, future directions could include further exploration of their chemical properties, potential applications, and mechanisms of action . Additionally, more research could be conducted to understand their safety profile and potential hazards.

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHFMWYEVYEBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

161922-05-0 | |

| Record name | 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)

![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)